molecular formula C16H14N2O2S B5579593 N-methyl-N-8-quinolinylbenzenesulfonamide

N-methyl-N-8-quinolinylbenzenesulfonamide

Cat. No. B5579593
M. Wt: 298.4 g/mol
InChI Key: JNGBBOKOZLTUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives, including those with N-methyl groups, involves amidation reactions between 8-aminoquinoline and benzenesulfonyl chloride derivatives. This process yields a variety of quinolinylbenzenesulfonamide derivatives characterized by their NMR and mass spectroscopy profiles (Chen Bin, 2015).

Molecular Structure Analysis

The molecular structure of N-methyl-N-8-quinolinylbenzenesulfonamide and its derivatives has been studied through various spectroscopic methods, including FT-IR, Laser-Raman, UV–vis., and NMR. These studies provide insights into the compound's geometry, vibrational wavenumbers, and electronic absorption wavelengths, contributing to a deeper understanding of its molecular structure (C. Alaşalvar et al., 2018).

Chemical Reactions and Properties

N-methyl-N-8-quinolinylbenzenesulfonamide and similar compounds have been involved in various chemical reactions, including electrospray ionization mass spectroscopy fragmentation pathways. These studies reveal the compound's reactivity and how its structure influences its chemical behavior (Chen Bin, 2015).

Physical Properties Analysis

The physical properties of N-methyl-N-8-quinolinylbenzenesulfonamide derivatives, such as their solubility, melting points, and crystalline structure, have been the subject of investigation to understand their behavior in different environments and their potential applications (Zhang et al., 2010).

Chemical Properties Analysis

The chemical properties, including the reactivity of N-methyl-N-8-quinolinylbenzenesulfonamide with various agents and its extraction capabilities, have been explored to determine its utility in analytical and synthetic chemistry. For instance, its ability to extract copper(II) ions from solutions has been documented, showcasing its potential as an extractant in metal recovery processes (A. Almela et al., 2004).

Scientific Research Applications

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have attracted attention for their significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Compounds like quinine and camptothecin have opened new areas in drug development, especially for antimalarial and anticancer therapies (Xiao-fei Shang et al., 2018).

Quinolone Class of Antibacterials

Quinolone antibacterials represent a crucial class of anti-infective agents with a unique mechanism of action. Despite the extensive development of this class, the discovery and rationale behind selecting the first clinical agent, nalidixic acid, were not well-documented, highlighting a gap in literature and emphasizing the importance of understanding the origins of such significant drug classes (G. Bisacchi, 2015).

Environmental Implications and Remediation

Activated carbons have been utilized as effective adsorbents for removing pharmaceutical pollutants like quinolones from aqueous solutions, demonstrating their potential in environmental cleanup and pollution control (M. Ahmed, 2017).

Therapeutic Significance of Quinolines

Quinolines have been identified as privileged scaffolds in cancer drug discovery, with a variety of derivatives undergoing clinical investigation for their anticancer properties. The versatility of the quinoline structure allows for significant optimization and development of new drugs (R. Musioł, 2017).

Synthetic Approaches and Applications

Research on cyclic compounds containing aminobenzenesulfonamide has highlighted the versatility of these compounds in organic synthesis and the pharmaceutical industry, providing a foundation for the discovery of functional molecules and drugs (Kyosuke Kaneda, 2020).

properties

IUPAC Name

N-methyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-18(21(19,20)14-9-3-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGBBOKOZLTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=C1N=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl(phenylsulfonyl)-8-quinolylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.